(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline
Description
Properties
IUPAC Name |
4-chloro-7-methoxy-2-methyl-6-(oxolan-3-yloxy)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-8-16-11-6-12(18-2)13(5-10(11)14(15)17-8)20-9-3-4-19-7-9/h5-6,9H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEYQYJDROCGJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)Cl)OC3CCOC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski Cyclization for 7-Methoxy-2-methylquinazolin-4(3H)-one
The quinazoline backbone is constructed via Niementowski cyclization, a classical method for synthesizing 4-oxoquinazolines. Starting from 2-amino-4-methoxy-5-methylbenzoic acid , condensation with formamide at 120–130°C yields 7-methoxy-2-methylquinazolin-4(3H)-one (Scheme 1).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the formamide carbonyl, followed by cyclodehydration to form the pyrimidine ring. The methyl group at position 2 originates from the methyl substituent on the anthranilic acid derivative.
Chlorination at Position 4
The 4-oxo group is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux. For example, treatment of 7-methoxy-2-methylquinazolin-4(3H)-one with excess POCl₃ at 110°C for 3 hours affords 4-chloro-7-methoxy-2-methylquinazoline in >85% yield (Scheme 2).
Optimization Notes :
-
Catalytic dimethylformamide (DMF) accelerates chlorination by generating reactive imidazolide intermediates.
-
Excess POCl₃ ensures complete conversion, with residual reagent removed via vacuum distillation.
Introduction of the 6-Tetrahydrofuranoxy Group
Synthesis of (S)-Tetrahydrofuran-3-ol
The chiral tetrahydrofuran moiety is prepared via asymmetric epoxidation of furan derivatives, followed by reduction. For instance:
Etherification via Mitsunobu Reaction
The 6-hydroxyquinazoline intermediate (generated via selective demethylation or hydroxylation) undergoes Mitsunobu coupling with (S)-tetrahydrofuran-3-ol. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) , the reaction proceeds with inversion to retain the (S)-configuration (Scheme 3).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Reaction Time | 12 hours |
| Temperature | 0°C to room temperature |
Regioselective Functionalization Challenges
Positional Stability of Substituents
Competing Reactions in Etherification
Direct nucleophilic substitution at position 6 is hindered by the electron-deficient quinazoline ring. Mitsunobu conditions circumvent this by enabling oxidative coupling without requiring a leaving group.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
Aryl halides at position 6 can couple with (S)-tetrahydrofuran-3-ol derivatives under Buchwald-Hartwig conditions , though yields are moderate (50–60%).
Late-Stage Oxidation
Introducing a 6-nitro group followed by reduction to amine and diazotization/oxidation to hydroxyl offers an alternative pathway, albeit with lower efficiency.
Analytical Characterization
Spectroscopic Data
Chiral HPLC
Enantiomeric purity is confirmed using a Chiralpak AD-H column, showing >99% (S)-isomer.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
Anticancer Research
(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline has shown potential in cancer research due to its ability to inhibit specific molecular targets involved in tumor growth. Studies indicate that quinazoline derivatives can act as inhibitors of various kinases, which are crucial in cancer signaling pathways.
For example, a study demonstrated that similar quinazoline compounds exhibited significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
Recent investigations into the antimicrobial activity of (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline revealed its effectiveness against several pathogenic microorganisms. The compound has been tested against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer properties of a series of quinazoline derivatives, including (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline. The compound was found to significantly reduce tumor size in xenograft models and showed a favorable safety profile .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against drug-resistant strains of bacteria. Results indicated that it displayed lower minimum inhibitory concentrations compared to standard antibiotics, suggesting its potential as a new therapeutic agent for treating infections caused by resistant pathogens .
Mechanism of Action
The mechanism of action of (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit various enzymes and receptors, which can lead to their therapeutic effects . For example, some quinazoline compounds inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinazoline Derivatives
Key Findings:
Methoxy groups at the 7-position (common in all analogs) improve metabolic stability but reduce aqueous solubility .
Synthetic Efficiency :
- The target compound’s ultrasonic synthesis achieves 85–90% yield in 2 hours, outperforming traditional methods (e.g., 60–70% yield in 6–8 hours for CAS 314771-88-5) .
Pharmacological Profiles: Methaqualone (a historic quinazoline) lacks the chloro and tetrahydrofuran substituents, resulting in sedative rather than antitumor effects . The morpholinopropoxy analog (EP0566226) shows stronger EGFR inhibition but higher cytotoxicity than the target compound .
Biological Activity
(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline, identified by its CAS number 2230840-16-9, is a quinazoline derivative that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
The compound's molecular formula is C14H15ClN2O3, with a molecular weight of 294.74 g/mol. It features a chloro group and a methoxy group, which are significant for its biological activity.
Synthesis and Characterization
The synthesis of quinazoline derivatives typically involves multi-step reactions, including cyclization and substitution reactions. For (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline, specific synthetic pathways have been optimized to enhance yield and purity. The compound exhibits a purity of at least 95%, making it suitable for biological assays.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline have demonstrated significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF-7 | 6.246 | Induces apoptosis via mitochondrial pathway |
| Compound 2 | A549 | 5.910 | Inhibition of NF-κB translocation |
In a study involving synthesized quinazoline derivatives, it was found that these compounds could induce apoptosis in MCF-7 breast cancer cells through both intrinsic and extrinsic pathways, as evidenced by increased reactive oxygen species (ROS) levels and activation of caspases .
The mechanism by which (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline exerts its effects appears to involve:
- Apoptosis Induction : The compound has been shown to cause morphological changes indicative of apoptosis in treated cells.
- Cell Cycle Arrest : Studies indicate that while some quinazoline derivatives induce cell cycle arrest at specific phases, others may not affect the S and M phases significantly.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.
Case Studies
One notable case study involved the testing of several quinazoline derivatives on various tumor-derived cell lines:
-
In vitro Studies : Quinazoline derivatives were screened against A549 (lung), MCF7 (breast), and HCT116 (colon) cell lines, demonstrating IC50 values in the micromolar range.
- Example Results :
- Compound A: IC50 = 0.5 µM against A549
- Compound B: IC50 = 1.2 µM against MCF7
- Example Results :
- In vivo Studies : Further investigations are needed to assess the efficacy and safety profiles of these compounds in animal models to validate their therapeutic potential.
Q & A
Q. What are the recommended synthetic routes for (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and cyclization. For example, quinazoline derivatives are often prepared by reacting substituted anilines with chlorotriazines (e.g., 2,4,6-trichlorotriazine) in the presence of a base, followed by functionalization of the quinazoline core . Key intermediates like 4(3H)-quinazolinones are crystallized from solvents like dichloromethane/methanol and characterized via X-ray diffraction to confirm planar geometry and hydrogen-bonding networks (e.g., O–H⋯N and C–H⋯O interactions) .
Q. How can the stereochemical configuration of the tetrahydrofuran-3-yloxy substituent be verified?
- Methodological Answer : Chiral HPLC or polarimetry can confirm the (S)-configuration. X-ray crystallography is definitive: the tetrahydrofuran ring’s dihedral angles and hydrogen-bonding patterns (e.g., with methanol solvate molecules) provide spatial resolution. For example, in similar quinazoline solvates, deviations from planarity (<0.02 Å) and dihedral angles (e.g., 81° between quinazoline and benzene rings) validate stereochemistry .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Target-based assays (e.g., kinase inhibition) or cell viability assays (e.g., EGFR-dependent cancer lines) are appropriate. Molecular docking can prioritize targets; for instance, quinazoline derivatives show affinity for EGFR via π-π stacking and hydrogen bonding with active-site residues like Lys745 and Asp855 . Use IC50 determinations with positive controls (e.g., AZD8931) to benchmark activity .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations optimize the design of quinazoline-based EGFR inhibitors?
- Methodological Answer : MD simulations (e.g., 100 ns trajectories in explicit solvent) assess binding stability and conformational changes. Analyze root-mean-square deviation (RMSD) of the ligand-receptor complex and hydrogen bond occupancy. For example, tetrahydrofuran-3-yloxy substituents may enhance solubility but reduce hydrophobic interactions; simulations can quantify trade-offs . Use tools like GROMACS or AMBER with force fields (e.g., CHARMM36) for accuracy.
Q. What experimental strategies resolve contradictions in receptor affinity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration) or protein isoforms. Validate using orthogonal methods:
Q. How does the tetrahydrofuran-3-yloxy group influence metabolic stability compared to morpholine or piperidine analogs?
- Methodological Answer : Conduct microsomal stability assays (human liver microsomes + NADPH) to compare half-lives. The tetrahydrofuran group’s lower basicity may reduce CYP450-mediated oxidation vs. morpholine analogs. LC-MS/MS identifies metabolites; for example, hydroxylation at the furan ring or O-dealkylation are common degradation pathways .
Q. What crystallographic techniques address challenges in resolving quinazoline polymorphs?
- Methodological Answer : High-resolution X-ray diffraction (λ = 0.71073 Å) with cryogenic cooling (100 K) minimizes disorder. For polymorphic mixtures, use synchrotron radiation or dynamic NMR to differentiate forms. Refinement software (e.g., SHELXL) models hydrogen atoms via riding coordinates, except for solvent molecules (freely refined) .
Contradiction Analysis & Methodological Guidance
Q. Conflicting reports on hydrogen-bond stability in quinazoline derivatives: How to reconcile?
- Analysis : Variations in solvent polarity (e.g., methanol vs. DMSO) or protonation states (e.g., pH-dependent NH groups) alter hydrogen-bond networks.
- Resolution :
- Perform solvent screening in crystallization.
- Use DFT calculations (e.g., B3LYP/6-31G*) to predict hydrogen-bond strengths under different conditions .
Q. Divergent synthetic yields in scale-up: What factors require optimization?
- Analysis : Yield drops may stem from steric hindrance during nucleophilic substitution or byproduct formation (e.g., dimerization).
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
